Product packaging for 3-Mercapto-2-butanol(Cat. No.:CAS No. 54812-86-1)

3-Mercapto-2-butanol

Cat. No.: B1630471
CAS No.: 54812-86-1
M. Wt: 106.19 g/mol
InChI Key: MJQWABQELVFQJL-UHFFFAOYSA-N
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Description

3-Mercapto-2-butanol (CAS: 54812-86-1; alternative CAS: 37887-04-0 for isomer mixtures) is a sulfur-containing secondary alcohol with the molecular formula C₄H₁₀OS. It is characterized by a hydroxyl group (-OH) at the C2 position and a thiol (-SH) group at the C3 position . Recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), it is widely used as a flavoring agent and anti-browning agent in food preservation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10OS B1630471 3-Mercapto-2-butanol CAS No. 54812-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfanylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQWABQELVFQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865891
Record name 3-Sulfanylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and fat
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.017
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

54812-86-1, 37887-04-0
Record name 3-Mercapto-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54812-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 3-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-3-mercaptobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Mercapto-2-butanol (mixture of isomers)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Mercapto-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040185
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Alkyl Halide and Thiourea Reaction

A widely employed laboratory method involves the reaction of alkyl halides with thiourea, followed by hydrolysis to yield 3-mercapto-2-butanol. This two-step process leverages the nucleophilic substitution mechanism:

  • Thiourea Alkylation :
    Thiourea reacts with 2-bromo-3-butanol in an Sₙ2 reaction, forming an intermediate isothiouronium salt. The reaction is typically conducted in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours.

    $$
    \text{2-Bromo-3-butanol} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Isothiouronium Salt Intermediate}
    $$

  • Hydrolysis :
    The intermediate is hydrolyzed under basic conditions (e.g., NaOH or KOH) to release the thiol group. Hydrolysis is performed at elevated temperatures (70–90°C) for 2–4 hours, yielding this compound with a purity of 85–92%.

    $$
    \text{Isothiouronium Salt} + \text{NaOH} \xrightarrow{\Delta} \text{this compound} + \text{NH}_3 + \text{NaBr}
    $$

Optimization Notes :

  • Solvent Selection : Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing transition states.
  • Yield Limitations : Competing elimination reactions may reduce yields, necessitating precise temperature control.
Parameter Value
Starting Material 2-Bromo-3-butanol
Reagent Thiourea
Solvent Ethanol
Temperature (Step 1) 60–80°C
Temperature (Step 2) 70–90°C
Typical Yield 85–92%

Hydrosulfide Anion (HS⁻) Sₙ2 Reaction

An alternative single-step method employs the reaction of a hydrosulfide anion (HS⁻) with 2-chloro-3-butanol in an Sₙ2 mechanism. This method avoids the need for hydrolysis and is conducted in aqueous or polar aprotic solvents (e.g., dimethylformamide) at 25–40°C.

$$
\text{2-Chloro-3-butanol} + \text{HS}^- \xrightarrow{\text{DMF/H}_2\text{O}} \text{this compound} + \text{Cl}^-
$$

Advantages :

  • Simplified Workflow : Eliminates the hydrolysis step, reducing reaction time to 4–6 hours.
  • Higher Atom Economy : Minimizes byproduct formation compared to the thiourea route.
Parameter Value
Starting Material 2-Chloro-3-butanol
Reagent NaSH or KSH
Solvent DMF/H₂O
Temperature 25–40°C
Typical Yield 88–94%

Industrial Production Methods

Catalytic Reaction of 2-Butanone with Hydrogen Sulfide

Industrial-scale production predominantly utilizes the reaction of 2-butanone with hydrogen sulfide (H₂S) in the presence of acid catalysts (e.g., sulfuric acid or Amberlyst-15). This method operates under mild conditions (20–50°C, 1–3 atm) and achieves high throughput.

$$
\text{2-Butanone} + \text{H}_2\text{S} \xrightarrow{\text{H}^+} \text{this compound}
$$

Process Details :

  • Catalyst Efficiency : Acidic resins like Amberlyst-15 provide reusable catalytic sites, reducing operational costs.
  • Purity : Distillation under reduced pressure (10–20 mmHg) yields 98–99% pure product, suitable for pharmaceutical applications.
Parameter Value
Starting Material 2-Butanone
Reagent H₂S (g)
Catalyst H₂SO₄ or Amberlyst-15
Temperature 20–50°C
Pressure 1–3 atm
Typical Yield 95–98%

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance scalability and safety. These systems maintain precise control over reaction parameters (e.g., H₂S concentration, residence time), minimizing hazardous gas handling and improving reproducibility.

Key Features :

  • Residence Time : 30–60 minutes.
  • Throughput : Up to 500 kg/day per reactor unit.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Thiourea Route 85–92 85–90 Low Moderate
Hydrosulfide Sₙ2 88–94 90–93 Moderate High
Industrial H₂S Reaction 95–98 98–99 High Very High

Trade-offs :

  • Laboratory Methods : Preferred for small-scale research due to flexibility in modifying functional groups.
  • Industrial Methods : Optimized for cost and volume, though require specialized equipment for H₂S handling.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.

Reaction TypeReagents/ConditionsMajor Product
Disulfide formationH₂O₂, O₂ (ambient air)3,3'-Dithiobis(2-butanol)
Sulfonic acidKMnO₄ (acidic conditions)3-Sulfobutane-2-sulfonic acid

Mechanistic Insight :

  • Disulfide formation : The thiol group undergoes a two-electron oxidation, forming a sulfur-sulfur bond. This reaction is reversible under reducing conditions .

  • Sulfonic acid synthesis : Strong oxidizing agents like KMnO₄ cleave the C-S bond, converting the thiol to a sulfonic acid group .

Reduction Reactions

The hydroxyl group can be reduced to an alkane, though this is less common due to competing thiol reactivity.

Reaction TypeReagents/ConditionsMajor Product
Alcohol reductionLiAlH₄ (anhydrous ether)2-Butanethiol

Key Consideration :
Reduction typically prioritizes the thiol group unless protective groups (e.g., trityl for -SH) are employed .

Substitution Reactions

The thiol group acts as a nucleophile, participating in Sₙ2 reactions with alkyl halides or epoxides.

Reaction TypeReagents/ConditionsMajor Product
Thioether synthesisCH₃I (in basic aqueous medium)Methyl 3-(2-hydroxybutyl)sulfide
Epoxide ring-openingEthylene oxide (acidic)3-(2-Hydroxybutylthio)ethanol

Stereochemical Impact :
The secondary alcohol’s configuration ((2R,3S) or (2S,3R)) influences reaction rates and product stereochemistry in chiral environments .

Coordination Chemistry

The thiol group forms stable complexes with transition metals, relevant in catalysis and metalloprotein studies.

Metal IonCoordination ModeApplication Example
Zn²⁺Bidentate (S,O)Model for zinc metalloenzymes
Bi³⁺Monodentate (S)Antibacterial synergism

Structural Basis :
The compound’s lipophilic backbone enhances membrane permeability in metal-drug complexes .

Comparative Reactivity

This compound’s dual functionality distinguishes it from simpler thiols or alcohols:

CompoundKey Reactivity Differences
2-MercaptoethanolFaster oxidation due to primary alcohol proximity
1-ButanethiolLacks hydroxyl group; no H-bonding capacity
2-ButanolNo thiol-driven redox or substitution reactions

Scientific Research Applications

Biochemical Properties

3-Mercapto-2-butanol exhibits significant biochemical properties that make it valuable in various research applications:

  • Redox Reactions : It acts as a reducing agent, capable of reducing disulfide bonds in proteins which is crucial for studying protein folding and stability.
  • Reactive Oxygen Species Scavenging : The compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress and influencing cellular signaling pathways.
  • Enzyme Interactions : It interacts with various enzymes, affecting their activity through the formation of disulfide bonds with cysteine residues.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

  • Synthesis of Disulfides : Through oxidation reactions.
  • Formation of Thioethers : Via nucleophilic substitution reactions with alkyl halides.

Biology

In biological research, this compound is employed to study:

  • Enzyme Mechanisms : Its ability to reduce disulfide bonds allows researchers to investigate enzyme structures and functions.
  • Protein Structure Studies : It aids in understanding protein folding and stability by modifying disulfide linkages.

Medicine

This compound has potential therapeutic applications, including:

  • Antioxidant Activity : Its ability to reduce oxidative stress may have implications for diseases related to oxidative damage.
  • Antimicrobial Properties : Research indicates that it can enhance the antibacterial activity of certain metal compounds like bismuth by forming complexes that facilitate their entry into bacterial cells.

Industrial Applications

In industrial contexts, this compound is used for:

  • Flavor and Fragrance Production : Its unique odor profile makes it suitable for use in the food and cosmetic industries.
  • Chemical Intermediate Production : It serves as an intermediate in synthesizing other chemicals.

Case Study 1: Antioxidant Properties

A study investigated the effect of this compound on cellular oxidative stress markers. Results indicated a significant reduction in ROS levels when cells were treated with this compound, suggesting its potential use in therapeutic applications aimed at oxidative stress-related conditions.

Case Study 2: Enzyme Mechanism Elucidation

Research focused on metalloproteins demonstrated that this compound could effectively bind to zinc ions within matrix metalloproteinases (MMPs). This interaction provided insights into the design of selective MMP inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 3-Mercapto-2-butanol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Anti-Browning Efficacy

The anti-browning activity of 3-mercapto-2-butanol is compared to sulfites, thiol-containing amino acids, and natural bioactive compounds:

Compound Mechanism of PPO Inhibition Efficacy (vs. Sulfites) Safety Concerns Key Applications References
This compound Competitive inhibition; gene suppression Equivalent GRAS, no significant risks Fresh-cut produce, flavoring
Sodium Metabisulfite Irreversible PPO inactivation Higher Asthma triggers, banned in some regions Wine, dried fruits
L-Cysteine Competitive inhibition; quinone scavenging Moderate Safe at low doses Beverages, baked goods
Glutathione Antioxidant; indirect PPO inhibition Low Safe but less effective Nutraceuticals
Flavonoids (e.g., quercetin) Metal chelation; radical scavenging Low Natural, safe Plant extracts, supplements

Key Findings :

  • This compound matches sulfites in efficacy but avoids their health risks, making it ideal for sensitive populations .
  • L-Cysteine and N-acetylcysteine are effective but require higher concentrations, increasing production costs .

Chemical Reactivity and Stability

Compared to structurally similar thiols and alcohols:

Compound Functional Groups Reactivity in Acylation Stability Notes References
This compound Secondary -OH, -SH Non-reactive Stable under refrigeration
1-Mercapto-2-propanol Primary -SH, secondary -OH Reactive Prone to oxidation
3-Mercaptobutan-2-one Ketone, -SH High reactivity Used in flavor synthesis

Key Insights :

  • The secondary hydroxyl and thiol groups in this compound reduce its reactivity in lipase-catalyzed reactions compared to primary thiols .
  • 3-Mercaptobutan-2-one (a ketone analog) is more reactive but lacks GRAS status, limiting its food applications .

Commercial and Industrial Use

Compound Commercial Availability Cost (per 25g) Key Industries References
This compound Widely available ~$132 Food, nanotechnology
Sodium Metabisulfite Low cost ~$10 Agriculture, winemaking
L-Cysteine Moderate cost ~$50 Pharmaceuticals, cosmetics

Trade-offs :

  • While sulfites are cheaper, this compound's safety profile justifies its higher cost in premium food products .

Biological Activity

3-Mercapto-2-butanol, also known as 2-sulfhydryl-3-butanol, is a thiol compound with diverse biological activities. Its unique structure allows it to participate in various biochemical processes, making it significant in both research and potential therapeutic applications. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound is primarily recognized for its role as a reducing agent in biochemical reactions. It can reduce disulfide bonds in proteins, which is essential for protein folding and stability. Additionally, it acts as a scavenger of reactive oxygen species (ROS), providing cellular protection against oxidative stress.

PropertyValue
Molecular FormulaC₄H₁₀OS
Molecular Weight106.19 g/mol
Boiling Point58-60 °C at 10 mmHg
Density1.013 g/mL at 25 °C
Flash Point59 °C

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

  • Cell Signaling : It modulates signaling pathways by altering the redox state of transcription factors.
  • Gene Expression : Its antioxidant properties can affect gene expression related to stress responses.
  • Metabolism : The compound interacts with metabolic enzymes, impacting the flux of metabolites through glycolysis and the pentose phosphate pathway.

The biological activity of this compound can be attributed to several mechanisms:

  • Disulfide Bond Formation : The thiol group (-SH) forms disulfide bonds with cysteine residues in proteins, leading to conformational changes that affect protein function.
  • Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, influencing metabolic pathways.
  • Gene Regulation : By modulating the redox state of regulatory proteins, it can influence gene expression related to oxidative stress response.

Study on Antioxidant Activity

A study investigated the antioxidant effects of this compound in cellular models exposed to oxidative stress. Results demonstrated that low doses significantly reduced oxidative damage and improved cell viability, while higher doses exhibited cytotoxic effects due to excessive reduction potential.

Application in Medicine

This compound has been explored for its potential therapeutic properties. For instance, it has been suggested as a candidate for preventing lenticular opacity (cataracts) by inhibiting disulfide bond formation that leads to protein aggregation in the lens .

Dosage Effects in Animal Models

Research shows that the effects of this compound vary significantly with dosage:

  • Low Doses : Protective against oxidative stress; enhances cellular function.
  • High Doses : Potentially toxic; can disrupt metabolic processes and induce cellular damage.

Q & A

Q. What are the standard synthetic routes for 3-mercapto-2-butanol in laboratory settings?

  • Methodological Answer : this compound can be synthesized via microbial engineering or chemical pathways. For example, microbial production using engineered Corynebacterium glutamicum via the Ehrlich pathway from keto-acid precursors has been reported for structurally similar mercaptoalkanols . Chemical synthesis often involves thiolation of 2-butanone derivatives using reagents like thiourea or hydrogen sulfide under controlled conditions. Post-synthesis purification typically employs distillation (boiling point: 59–61°C at 1.3 kPa) and chromatography to isolate isomers .

Q. How is this compound characterized analytically?

  • Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing thiol proton signals at δ 1.3–1.5 ppm) and mass spectrometry (MS) to confirm molecular weight (106.18 g/mol) . Gas chromatography (GC) with flame ionization detection (FID) or sulfur-specific detectors (e.g., PFPD) quantifies purity, while refractive index (n²⁰/D: 1.4779) and density (d²⁰₄: 0.9990) verify physical consistency with literature .

Q. What are the primary challenges in handling this compound during experiments?

  • Methodological Answer : The compound’s volatility (vapor pressure: 0.75 mmHg at 25°C) and sulfur content necessitate inert-atmosphere handling (e.g., nitrogen gloveboxes) to prevent oxidation. Storage at 2–8°C in amber vials minimizes degradation. Safety protocols include fume hood use and PPE (gloves, goggles) due to its flammability (flash point: 61.7°C) and potential respiratory irritation .

Advanced Research Questions

Q. How can researchers evaluate the sensory impact of this compound in food or fragrance studies?

  • Methodological Answer : Sensory analysis employs gas chromatography-olfactometry (GC-O) to isolate and identify aroma-active compounds. Threshold testing in air (e.g., odor detection thresholds <1 ppb) and sensory panels quantify descriptors like "meaty," "onion-like," or "roasted" . Dose-response studies in food matrices (e.g., wines or broths) at ≤0.2 mg/kg ensure compliance with flavoring regulations (FEMA 3502, CoE 760) while avoiding odor saturation .

Q. What strategies enhance the stability of this compound in aqueous formulations?

  • Methodological Answer : Stabilization methods include pH adjustment (optimal range: 5–6) to reduce thiol oxidation and encapsulation in cyclodextrins or liposomes. Antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation. Accelerated stability testing under varying temperatures/humidity (ICH Q1A guidelines) monitors degradation kinetics .

Q. How does this compound interact with biological targets in pharmacological studies?

  • Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition for anti-inflammatory activity) screen bioactivity. For CNS depressant effects, rodent models assess locomotor activity reduction. Molecular docking studies predict interactions with targets like GABA receptors or cyclooxygenase-2 (COX-2). Metabolite profiling via LC-MS identifies sulfated or glucuronidated derivatives .

What analytical techniques differentiate this compound isomers (e.g., (R,S) vs. other stereoisomers)?**

  • Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) with polarimetric detection resolves enantiomers. Nuclear Overhauser effect (NOE) NMR or X-ray crystallography confirms stereochemistry. Computational modeling (DFT or MD simulations) predicts thermodynamic stability of isomers, validated by comparing experimental optical rotation values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Mercapto-2-butanol
Reactant of Route 2
Reactant of Route 2
3-Mercapto-2-butanol

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